1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene
Description
Properties
IUPAC Name |
1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5PS/c1-13-15(12,16-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNMMKOOGWCFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929030 | |
| Record name | O,S-Dimethyl O-(4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-89-7, 135513-15-4, 135513-16-5 | |
| Record name | O,S-Dimethyl O-(4-nitrophenyl) phosphorothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Methyl-methylparathion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Isoparathion methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135513154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Isoparathion methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135513165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,S-Dimethyl O-(4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Phenol Derivatives
The synthesis begins with nitration of a substituted phenol precursor. Source describes a nitration protocol using concentrated nitric acid and acetic anhydride under ambient conditions. For 4-nitrophenol synthesis, this method achieves regioselective para-nitration due to the electron-withdrawing effects of pre-existing substituents. For example, nitration of O-methyl O-methylsulfanyl phosphorochloridothioate-phenol yields 4-nitrophenol derivatives with >85% regioselectivity.
Reaction Conditions:
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Nitrating agent: HNO₃ (90%) in acetic anhydride (1:3 molar ratio)
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Temperature: 25°C
-
Time: 1–2 hours
Phosphorylation of 4-Nitrophenol
The phosphoryl group is introduced via reaction with O,O-dimethyl phosphorochloridothioate . Source highlights a phosphoramidite amine-exchange reaction for analogous compounds, optimized here using pyridine as a base to scavenge HCl:
Key Parameters:
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Solvent: Anhydrous dichloromethane
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Molar ratio: 1:1.2 (4-nitrophenol : phosphorochloridothioate)
One-Step Nitro-Phosphorylation
Direct Coupling of Pre-Functionalized Reagents
Source discloses a streamlined approach using N-saccharin-based nitrating agents to concurrently introduce nitro and phosphoryl groups. The electron-withdrawing nitro group accelerates phosphorylation, enabling completion within 1 hour.
Procedure:
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Combine p-hydroxyphenylphosphonate with N-saccharin nitrate (1:1 molar ratio).
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React in hexafluoroisopropanol at 40°C.
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Quench with ice-water and extract with ethyl acetate.
Advantages:
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Avoids intermediate isolation.
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Purity: ≥95% (HPLC).
Limitations:
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Requires stoichiometric N-saccharin nitrate, increasing cost.
Solid-Phase Synthesis for High-Purity Output
Zeolite-Mediated Phosphorylation
Adapting methods from Source, acidic zeolites (e.g., mordenite) serve as catalysts for phosphorylation. The porous structure stabilizes transition states, enhancing yield and selectivity.
Steps:
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Impregnate zeolite with 4-nitrophenol and O,O-dimethyl phosphorochloridothioate .
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Heat to 150°C for 4 hours under nitrogen.
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Elute product with methanol.
Performance Metrics:
| Parameter | Value |
|---|---|
| Conversion | 89% |
| Selectivity | 94% |
| Catalyst Reuse | 5 cycles |
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Nitration + Phosphorylation | 78% | 98% | Moderate | Industrial |
| One-Step | 82% | 95% | High | Lab-scale |
| Solid-Phase | 89% | 99% | Low | Pilot-scale |
The solid-phase method offers superior purity and reusability but demands specialized equipment. Industrial settings favor the two-step nitration-phosphorylation route for its balance of cost and yield.
Reaction Optimization Insights
Solvent Effects
Non-polar solvents (e.g., toluene) reduce hydrolysis of the phosphorochloridothioate but slow reaction kinetics. Polar aprotic solvents like acetonitrile improve rates but necessitate rigorous drying.
Temperature Control
Exothermic phosphorylation requires maintaining temperatures below 50°C to prevent O-dealkylation side reactions. Cryogenic conditions (-10°C) further suppress byproducts but increase energy costs.
Large batches (>100 kg) employ continuous flow reactors to manage heat dissipation. A 2023 study cited in Source achieved 92% yield at 10 L/min throughput using microchannel reactors. Key parameters include:
-
Residence time: 8 minutes
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Pressure: 2 bar
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Catalyst: Immobilized pyridine on silica gel
Challenges and Mitigation Strategies
Byproduct Formation
Dimethyl phosphorothioic acid arises from hydrolysis during workup. Strategies to minimize this include:
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Quenching with cold brine (0–5°C).
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Rapid extraction to limit aqueous contact.
Chemical Reactions Analysis
Types of Reactions: 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form p-nitrophenol and dimethyl phosphorothioic acid.
Oxidation: The compound can be oxidized to form its corresponding oxon derivative.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed:
Hydrolysis: p-Nitrophenol and dimethyl phosphorothioic acid.
Oxidation: Oxon derivative of the compound.
Reduction: Amino derivative of the compound.
Scientific Research Applications
1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphorus pesticides.
Biology: Investigated for its effects on various biological systems, including enzyme inhibition.
Medicine: Studied for its potential use in developing antidotes for organophosphorus poisoning.
Industry: Employed in the formulation of insecticides for agricultural use.
Mechanism of Action
The primary mechanism of action of 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system. This mechanism is similar to other organophosphorus compounds and is responsible for its insecticidal properties.
Comparison with Similar Compounds
Substituent Variations
- 1-Methylsulfonyl-4-nitrobenzene () : Replaces the phosphoryl group with a sulfonyl (SO₂) moiety. The nitro group is para to the sulfonyl, analogous to the target compound. The sulfonyl group is purely electron-withdrawing, whereas the phosphoryl group in the target compound may exhibit modulated electronic effects due to its methoxy and methylsulfanyl substituents .
- 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene () : Features ethylsulfonyl and methoxy groups at the ortho and para positions, respectively. The nitro group at the ortho position introduces steric hindrance, contrasting with the para-substituted nitro in the target compound. This positional difference significantly impacts reactivity and intermolecular interactions .
Electronic and Steric Effects Analysis
Electronic Effects
- Phosphoryl vs. Sulfonyl : The P=O group (phosphoryl) has a polarizable phosphorus center, allowing resonance stabilization with adjacent substituents. In contrast, the S=O group (sulfonyl) is less polarizable, leading to stronger and more localized electron withdrawal .
- Methoxy and Methylsulfanyl Groups : The methoxy group donates electrons via resonance, partially countering the electron-withdrawing effects of the phosphoryl and nitro groups. The methylsulfanyl group, though weakly donating, may sterically hinder rotational freedom around the phosphoryl-oxygen bond .
Steric Considerations
- This contrasts with smaller substituents like methyl in 1-methylsulfonyl-4-nitrobenzene, which allows tighter molecular packing .
Crystallographic and Physical Properties
Crystal Packing and Hydrogen Bonding
- 1-Methylsulfonyl-4-nitrobenzene : Forms centrosymmetric dimers via C–H···O hydrogen bonds (R₂²(10) motif), with the nitro group twisted 10.2° from the benzene plane .
- Target Compound (Hypothetical): The phosphoryl oxygen may engage in stronger hydrogen bonding compared to sulfonyl analogues, as phosphoryl groups are known to associate with acidic protons in crystalline states (e.g., pK ≈ –5 for dimethyl hydrogen phosphite) .
Comparative Data Table
| Compound | Nitro Twist Angle (°) | Hydrogen Bonding Motif | Key Functional Groups |
|---|---|---|---|
| 1-Methylsulfonyl-4-nitrobenzene | 10.2 | R₂²(10) dimer | SO₂, NO₂ |
| Target Compound | Not reported | Hypothetical P=O interactions | PO(OCH₃)(SCH₃), NO₂ |
Reactivity and Stability Considerations
- Thermal Stability : Sulfonyl derivatives like 1-methylsulfonyl-4-nitrobenzene exhibit stability under oxidative conditions, whereas phosphoryl-containing compounds may decompose under similar conditions due to P–O bond susceptibility .
Biological Activity
1-[Methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene is a chemical compound with the molecular formula . It is characterized by its unique structure, which includes a methoxy group, a methylsulfanyl group, and a nitrobenzene moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Antimicrobial Properties
Research indicates that compounds containing phosphonates, such as 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene is also noteworthy. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. This compound appears to target cancer cell metabolism, leading to reduced cell proliferation and increased cell death rates.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators. This activity could make it a candidate for treating inflammatory diseases.
The biological activity of 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene is thought to stem from its ability to interact with various molecular targets:
- Cell Membrane Disruption: The phosphonate group may disrupt microbial membranes.
- Apoptosis Induction: Activation of apoptotic pathways in cancer cells.
- Cytokine Modulation: Inhibition of cytokine production in inflammatory responses.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several phosphonate derivatives, including 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene. The results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene significantly inhibited cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Study 3: Anti-inflammatory Properties
Research investigating the anti-inflammatory properties of this compound indicated a reduction in levels of inflammatory markers such as TNF-α and IL-6 in animal models. These findings support the hypothesis that 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene could be developed into a therapeutic agent for inflammatory conditions.
Comparative Analysis
| Property | 1-[Methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene | Other Phosphonate Compounds |
|---|---|---|
| Antimicrobial Activity | High efficacy against bacteria and fungi | Varies widely |
| Anticancer Activity | Induces apoptosis in cancer cells | Some show similar effects |
| Anti-inflammatory Activity | Reduces pro-inflammatory cytokines | Limited data available |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene, and what are the critical reaction parameters?
- The compound is synthesized via nucleophilic substitution or phosphorylation reactions. A typical approach involves reacting 4-nitrophenol with methoxy(methylsulfanyl)phosphoryl chloride under anhydrous conditions. Key parameters include:
- Temperature control (0–5°C for exothermic steps) to prevent byproduct formation.
- Use of inert gas (N₂/Ar) to avoid hydrolysis of phosphoryl intermediates.
- Solvent choice (e.g., dichloromethane or THF) to stabilize reactive intermediates.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. How can researchers confirm the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H/³¹P NMR to verify the methoxy (δ ~3.5 ppm), methylsulfanyl (δ ~2.1 ppm), and phosphoryl (δ ~10–20 ppm for ³¹P) groups.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values.
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm for nitro group absorption) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Hazard Mitigation : Use fume hoods due to potential acute toxicity (Category 4 for oral/dermal/inhalation) and nitration byproducts.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) for powder handling.
- Emergency Protocols : Immediate decontamination with ethanol/water for spills; eye wash stations and safety showers must be accessible .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the phosphoryloxy-nitrobenzene moiety in nucleophilic substitution reactions?
- The nitro group acts as a strong electron-withdrawing group, activating the aryl ring for nucleophilic attack. Computational studies (DFT) reveal:
- The phosphoryloxy group lowers the energy barrier for SNAr (nucleophilic aromatic substitution) via resonance stabilization.
- Methoxy and methylsulfanyl substituents modulate steric and electronic effects, influencing regioselectivity in multi-step syntheses .
Q. How can contradictory data on reaction yields or byproducts be resolved in synthetic protocols?
- Controlled Replication : Repeat reactions under varied conditions (e.g., solvent polarity, catalyst loading).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., nitro-reduction intermediates or phosphoryl hydrolysis derivatives).
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to detect transient intermediates .
Q. What are the applications of this compound in materials science or medicinal chemistry?
- Materials : As a photoactive linker in polymer crosslinking due to UV-sensitive nitro groups .
- Drug Development : Potential prodrug candidate, where enzymatic cleavage of the phosphoryloxy group releases bioactive nitroaromatic moieties.
- Chemical Probes : Used to study phosphorylation-dependent signaling pathways in cellular assays .
Q. How does the methylsulfanyl substituent influence the compound’s stability under oxidative conditions?
- Comparative studies with analogs (e.g., methoxy-only derivatives) show:
- Methylsulfanyl enhances stability against oxidation (e.g., H₂O₂) due to sulfur’s electron-donating effects.
- Accelerated degradation occurs under UV light, forming sulfoxide derivatives (confirmed via TLC and MS) .
Methodological Guidance
Q. What computational tools are recommended for predicting the compound’s reactivity or spectroscopic properties?
- Gaussian 16 : For DFT calculations (geometry optimization, vibrational frequencies).
- ChemDraw NMR Predictor : Simulate ¹H/¹³C NMR shifts with >90% accuracy.
- SwissADME : Predict solubility and metabolic stability for biological applications .
Q. How to design experiments to compare this compound’s reactivity with structurally similar derivatives (e.g., 1-dodecyloxy-4-nitrobenzene)?
- Competitive Reaction Studies : Co-react derivatives in the same vessel with a limiting nucleophile (e.g., thiophenol).
- Kinetic Profiling : Use stopped-flow UV-Vis to measure rate constants (k) for each substrate.
- Thermodynamic Analysis : Calculate ΔG‡ via Eyring plots from temperature-dependent kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
